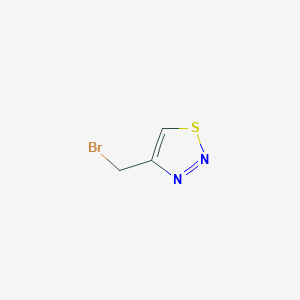

4-(Bromomethyl)-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-1-3-2-7-6-5-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNECNSWDCCIQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136918-76-8 | |

| Record name | 4-(bromomethyl)-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 1,2,3 Thiadiazole

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 4-(Bromomethyl)-1,2,3-thiadiazole often involves a two-stage process: the formation of the 1,2,3-thiadiazole (B1210528) ring followed by the functionalization of a methyl precursor.

Cyclization Approaches to the 1,2,3-Thiadiazole Ring System

Several named reactions are pivotal in the formation of the 1,2,3-thiadiazole heterocyclic system. These methods provide a foundation for synthesizing the precursor to 4-(Bromomethyl)-1,2,3-thiadiazole.

Hurd-Mori Synthesis : This is a widely utilized method for generating 1,2,3-thiadiazoles. The reaction involves the cyclization of hydrazone derivatives, typically with an N-acyl or N-tosyl group, using thionyl chloride nih.gov. An adaptation of this method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the thiadiazole ring smolecule.com. The Hurd-Mori reaction serves as a versatile protocol for creating substituted 1,2,3-thiadiazoles from various ketone precursors mdpi.com.

Wolff Synthesis : A more recent approach compared to Hurd-Mori, the Wolff synthesis utilizes diazo compounds for the formation of the thiadiazole ring smolecule.com. This method offers an alternative pathway to the 1,2,3-thiadiazole core structure.

Pechmann-like Syntheses : While less commonly cited for this specific substitution pattern, Pechmann-like syntheses represent another class of reactions for the formation of heterocyclic rings and can be adapted for thiadiazole synthesis.

| Cyclization Approach | Key Reactants | Reagents | Description |

| Hurd-Mori Synthesis | Hydrazone derivatives (N-acyl or N-tosyl) | Thionyl chloride | Cyclization of hydrazones to form the 1,2,3-thiadiazole ring. |

| Wolff Synthesis | Diazo compounds | - | A synthetic route that utilizes diazo compounds for the formation of thiadiazoles. |

| Pechmann-like Syntheses | Varies | Varies | A general class of reactions for heterocycle synthesis adaptable for thiadiazoles. |

Introduction of the Bromomethyl Moiety via Functionalization of Methyl Precursors

Once the 4-methyl-1,2,3-thiadiazole precursor is synthesized, the bromomethyl group is introduced, most commonly through a radical bromination reaction.

Radical Bromination with N-bromosuccinimide (NBS) : The standard and most effective method for converting a methyl group on an aromatic ring to a bromomethyl group is through reaction with N-bromosuccinimide (NBS). This reaction is typically carried out in a non-polar solvent like carbon tetrachloride and is initiated by a radical initiator, such as benzoyl peroxide, or by UV irradiation missouri.eduwikipedia.org. The Wohl-Ziegler reaction specifically refers to the allylic and benzylic bromination using NBS wikipedia.org. The stability of the benzylic radical intermediate makes this a highly selective and efficient transformation missouri.edu. It is crucial to maintain anhydrous conditions during the reaction to prevent hydrolysis of the product missouri.edu.

Multi-Step Synthesis Pathways from Diverse Starting Materials

The synthesis of 4-(Bromomethyl)-1,2,3-thiadiazole is inherently a multi-step process that can start from a variety of readily available chemicals. These pathways generally converge on the formation of a 4-methyl-1,2,3-thiadiazole intermediate, which is then brominated. For instance, a plausible multi-step synthesis could begin with a suitable ketone which is converted to its hydrazone, followed by Hurd-Mori cyclization to yield 4-methyl-1,2,3-thiadiazole. The final step would then be the radical bromination of the methyl group using NBS. Multi-step transformation strategies are key to creating complex derivatives from simpler starting materials smolecule.com.

Modern Advancements in Synthesis

Recent developments in synthetic organic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These advancements are also applicable to the synthesis of 4-(Bromomethyl)-1,2,3-thiadiazole and its precursors.

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. Several greener approaches have been applied to the synthesis of thiadiazole scaffolds.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods researchgate.netnih.govnih.govrjptonline.org. The synthesis of various thiadiazole derivatives has been successfully achieved using microwave-assisted conditions nih.govnih.gov. This technique can be applied to both the cyclization step to form the thiadiazole ring and potentially the subsequent bromination step.

Metal-Free Synthesis : The use of transition metals in catalysis can lead to product contamination and environmental concerns. Consequently, there is a growing interest in developing metal-free synthetic methods. For the synthesis of 1,2,3-thiadiazoles, metal-free approaches have been reported, such as the TBAI-catalyzed reaction between N-tosyl hydrazones and sulfur, which serves as an improvement to the Hurd-Mori reaction organic-chemistry.org. Another metal-free method involves the use of iodine in dimethyl sulfoxide (DMSO) to mediate the cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur organic-chemistry.org.

One-Pot Reaction Strategies and Efficiency Enhancements

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.

Ugi Multicomponent Reactions : The Ugi four-component reaction (Ugi-4CR) is a powerful one-pot reaction for the rapid synthesis of complex molecules nih.govmdpi.comresearchgate.netnih.gov. This reaction has been successfully employed to synthesize a variety of 4-methyl-1,2,3-thiadiazole derivatives nih.govresearchgate.net. By carefully choosing the starting amine, aldehyde, isocyanide, and a thiadiazole-containing component, a diverse library of substituted thiadiazoles can be generated in a single step mdpi.com. This approach offers a highly efficient route to functionalized 1,2,3-thiadiazoles that could be further elaborated to 4-(Bromomethyl)-1,2,3-thiadiazole.

| Modern Synthetic Approach | Key Features | Examples in Thiadiazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | Synthesis of various thiadiazole derivatives under microwave irradiation nih.govnih.gov. |

| Metal-Free Synthesis | Avoids transition metal contamination, environmentally benign. | TBAI-catalyzed reaction of N-tosyl hydrazones with sulfur organic-chemistry.org. I2/DMSO-mediated cyclization organic-chemistry.org. |

| One-Pot Reactions (e.g., Ugi-4CR) | Multiple steps in a single vessel, increased efficiency, reduced waste. | Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction nih.govmdpi.comresearchgate.net. |

Considerations for Yield Optimization and Process Scalability

The efficient synthesis of 4-(bromomethyl)-1,2,3-thiadiazole is critical for its application in various chemical fields. Achieving high yields and developing a scalable process are paramount for both laboratory-scale research and potential industrial production. Key considerations revolve around the optimization of reaction parameters in established synthetic routes, such as the Hurd-Mori reaction, and the adoption of modern process technologies.

Yield Optimization Strategies

The yield of 4-(bromomethyl)-1,2,3-thiadiazole is highly dependent on the chosen synthetic methodology and the precise control of reaction conditions. The Hurd-Mori reaction, a foundational method for creating the 1,2,3-thiadiazole ring from hydrazone precursors and thionyl chloride, is a primary target for optimization. wikipedia.orgnih.gov

Influence of Precursor Structure: The electronic properties of the substituents on the hydrazone precursor play a pivotal role in the efficiency of the Hurd-Mori cyclization. Research on analogous heterocyclic systems has demonstrated that the presence of an electron-withdrawing group on the nitrogen of the precursor can dramatically improve the reaction yield. nih.gov For instance, in the synthesis of a related pyrrolo[2,3-d] nih.govresearchgate.netbeilstein-journals.orgthiadiazole system, precursors with electron-donating alkyl groups gave poor conversions (15-25%), whereas a precursor bearing an electron-withdrawing methyl carbamate group resulted in a significantly higher yield of 94%. nih.gov This suggests that for the synthesis of 4-(bromomethyl)-1,2,3-thiadiazole, selecting a hydrazone precursor with an appropriate electron-withdrawing group is a key strategy for maximizing yield.

The table below illustrates the profound effect of the precursor's electronic nature on the yield of a Hurd-Mori reaction for a related thiadiazole synthesis, highlighting a key principle for optimization.

| Precursor Substituent (Protecting Group) | Reaction Conditions | Yield (%) | Reference |

| N-Benzyl (Electron-Donating) | SOCl₂, Chloroform (reflux) | 25 | nih.gov |

| N-Methyl (Electron-Donating) | SOCl₂, Chloroform (reflux) | 15 | nih.gov |

| N-COOMe (Electron-Withdrawing) | SOCl₂, Dichloromethane (B109758) (-10 to -5 °C) | 94 | nih.gov |

Alternative Reagents and Catalysts: Modern advancements have led to improved protocols that can serve as alternatives to the classical Hurd-Mori reaction. A notable development is the facile and practical reaction between N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI). organic-chemistry.org This metal-free approach often provides good to excellent yields (ranging from 44-98%) under milder conditions. mdpi.com Furthermore, iodine-catalyzed cyclization reactions have been developed for synthesizing 4-aryl- and 4-alkyl-1,2,3-thiadiazoles, demonstrating broad substrate scope and the potential for gram-scale synthesis. researchgate.netisres.org These methods avoid the use of the often harsh thionyl chloride and represent a significant step forward in yield optimization.

Process Scalability

Transitioning the synthesis of 4-(bromomethyl)-1,2,3-thiadiazole from a laboratory procedure to a large-scale industrial process requires addressing challenges related to safety, efficiency, and cost.

Batch vs. Continuous Flow Synthesis: Traditional batch processing, while suitable for small-scale synthesis, often presents challenges for scale-up, including issues with heat management, reaction control, and the safe handling of potentially hazardous reagents. Modern process intensification strategies, particularly continuous flow chemistry, offer compelling solutions to these problems. researchgate.netbeilstein-journals.org

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. nih.gov The enhanced heat and mass transfer in microreactors can significantly accelerate reactions and improve safety by minimizing the volume of hazardous materials present at any given time. beilstein-journals.org

Case Studies in Thiadiazole Synthesis: While specific scale-up data for 4-(bromomethyl)-1,2,3-thiadiazole is not extensively published, the successful application of continuous flow technology to other thiadiazole isomers and related heterocycles demonstrates its feasibility. For example, a continuous flow process has been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazoles, enabling the safe, gram-scale production of key building blocks. researchgate.netbeilstein-journals.org Similarly, robust and scalable flow protocols have been established for the synthesis of 1,2,3-triazoles, a closely related class of heterocycles, achieving high yields and demonstrating the potential for industrial application. nih.gov These examples strongly suggest that a continuous flow approach could be adapted for the large-scale synthesis of 4-(bromomethyl)-1,2,3-thiadiazole, offering enhanced safety, efficiency, and scalability compared to traditional batch methods.

Reactivity and Mechanistic Studies of 4 Bromomethyl 1,2,3 Thiadiazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromine atom on the methyl group of 4-(bromomethyl)-1,2,3-thiadiazole is a good leaving group, making the compound a versatile substrate for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the 4-position of the thiadiazole ring.

Reactions with Oxygen-Containing Nucleophiles (e.g., alkoxides, carboxylates)

The reaction of 4-(bromomethyl)-1,2,3-thiadiazole derivatives with oxygen-containing nucleophiles like acetates and phenolates leads to the substitution of the bromine atom. For instance, the reaction with sodium acetate (B1210297) in acetic acid results in the formation of the corresponding acetoxy derivative. However, stronger bases such as phenolates can cause decomposition of the thiadiazole ring. This decomposition can be mitigated by carrying out the reaction in the presence of a phase transfer catalyst. researchgate.net

It has been observed that some bromo-substituted benzofused 1,2,3-thiadiazoles are resistant to various oxygen nucleophiles, including water, methanol, ethanol, phenol, and their corresponding sodium alcoholates, even with heating. nih.gov

Table 1: Reactions with Oxygen-Containing Nucleophiles

| Nucleophile | Product | Observations |

|---|---|---|

| Sodium acetate | Acetoxy derivative | Substitution of bromine occurs. researchgate.net |

| Phenolates | Decomposition | Strong bases can lead to the decomposition of the thiadiazole ring. researchgate.net |

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, azides)

4-(Bromomethyl)-1,2,3-thiadiazole and its derivatives readily react with various nitrogen-containing nucleophiles. The reaction with amines, such as morpholine (B109124), piperidine, and pyrrolidine, results in the formation of the corresponding amino-substituted products. nih.gov The nature of the solvent can significantly affect the reaction rate and yield of these substitution reactions. nih.gov

The reaction with sodium azide (B81097) is a key step in the one-pot synthesis of bis(1,2,3-triazole) derivatives. This reaction proceeds via the in situ generation of the corresponding azide, which then undergoes a copper-catalyzed cycloaddition with terminal alkynes. nih.gov

Table 2: Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Morpholine | Monoamine derivative | DCM, room temperature nih.gov |

| Piperidine | Monoamine derivative | DCM, room temperature nih.gov |

| Pyrrolidine | Monoamine derivative | DCM, room temperature nih.gov |

| Aniline | Monoamine derivative | DMF, high temperatures nih.gov |

Reactions with Sulfur-Containing Nucleophiles (e.g., thiols, thioamides)

The bromine atom in 4-(bromomethyl)-1,2,3-thiadiazole derivatives can be displaced by sulfur-containing nucleophiles. For example, reaction with sodium N,N-diethyldithiocarbamate yields the corresponding thioester. researchgate.net Thiolate conjugate bases, which are easily formed from thiols, are excellent nucleophiles in SN2 reactions. msu.edu The high nucleophilicity of sulfur makes sulfides reactive towards alkyl halides, forming sulfonium (B1226848) salts. msu.edu

In the synthesis of tetrazole-thiophene hybrids, the proposed mechanism involves the displacement of the bromine atom by the sulfur in a thiocarbamoyl compound, forming a non-isolable sulfide (B99878) intermediate. nih.gov

Table 3: Reactions with Sulfur-Containing Nucleophiles

| Nucleophile | Product |

|---|---|

| Sodium N,N-diethyldithiocarbamate | Thioester researchgate.net |

Reactions with Carbon-Containing Nucleophiles (e.g., carbanions, organometallics)

While specific examples involving 4-(bromomethyl)-1,2,3-thiadiazole are not extensively detailed in the provided search results, the reactivity of similar bromo-substituted heterocyclic systems suggests potential for reactions with carbon nucleophiles. For instance, cross-coupling reactions like the Stille reaction have been successfully performed on 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) with various aromatic and heteroaromatic stannyl (B1234572) derivatives in the presence of a palladium catalyst. nih.gov This indicates that the bromine atom is susceptible to substitution by carbon-containing organometallic reagents.

Transformations Involving the 1,2,3-Thiadiazole (B1210528) Ring System

Ring-Opening and Rearrangement Pathways (if applicable)

The 1,2,3-thiadiazole ring can undergo opening and rearrangement under certain conditions, particularly in the presence of strong bases. For example, treatment of a 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with potassium tert-butylate in tetrahydrofuran (B95107) in the presence of methyl iodide led to the opening of the 1,2,3-thiadiazole ring to form a 4-methylsulfanylethynylfuran derivative. researchgate.net In another instance, the action of potassium carbonate in DMF with an excess of primary amines or morpholine on the same starting thiadiazole resulted in the formation of corresponding thioamides of furylacetic acid, indicating a cleavage of the thiadiazole ring. researchgate.net

The 1,3,4-thiadiazole (B1197879) ring, a related isomer, is known to undergo ring fission when treated with strong bases. nih.gov Additionally, rearrangements of 1,2,4-triazole (B32235) systems to 1,3,4-thiadiazole systems under the action of bases have been described in the literature, suggesting the potential for such transformations within the broader class of azole heterocycles. researchgate.net

Electrophilic and Nucleophilic Reactions on the Ring System

The reactivity of the 1,2,3-thiadiazole ring is dictated by its electron-deficient nature, a consequence of the presence of two nitrogen atoms. This characteristic generally renders the carbon atoms of the ring system resistant to electrophilic substitution unless activated by electron-donating substituents. Analogous to the 1,3,4-thiadiazole isomer, which is known to be inert toward electrophilic attack, the 1,2,3-thiadiazole ring is more susceptible to nucleophilic attack. chemicalbook.com

Nucleophilic attack can lead to a variety of outcomes, including substitution or ring-opening reactions. For instance, while direct nucleophilic substitution on the unsubstituted ring is not common, the presence of a good leaving group, such as a halogen atom on the ring, facilitates nucleophilic substitution. A novel route for nucleophilic substitution at the C-5 position of 1,2,3-thiadiazoles has been developed, highlighting the ring's susceptibility to such reactions under specific conditions. acs.org

Furthermore, the 1,2,3-thiadiazole ring can undergo ring fission when treated with strong bases. chemicalbook.com A significant reaction pathway for 1,2,3-thiadiazoles involves their ability to undergo ring cleavage, which can be induced thermally, photochemically, or through the action of strong bases, leading to the formation of various reactive intermediates.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the 1,2,3-thiadiazole scaffold can participate in several such transformations. These reactions primarily involve the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, direct arylation)

Palladium catalysis is at the forefront of cross-coupling chemistry. While the bromomethyl group of the title compound is a reactive handle for substitution reactions, the following sections focus on the reactivity of the 1,2,3-thiadiazole ring itself in palladium-catalyzed transformations.

Direct Arylation: Direct C-H arylation is a powerful method for forming carbon-carbon bonds, avoiding the pre-functionalization often required in traditional cross-coupling reactions. Research on related electron-withdrawing fused 1,2,3-thiadiazole systems, such as benzo[1,2-d:4,5-d']bis( chemicalbook.comacs.orgresearchgate.netthiadiazole), has demonstrated that palladium-catalyzed direct C-H arylation is a viable strategy. nih.gov These reactions, typically using a catalyst like palladium(II) acetate, allow for the selective formation of mono- or di-arylated products. nih.govnih.gov The direct arylation of other azoles, like thiazoles and imidazo[2,1-b] chemicalbook.comacs.orgnih.govthiadiazoles, has also been successfully achieved, suggesting the C-H bonds of the 1,2,3-thiadiazole ring, particularly at the C-5 position, could be targets for this transformation. organic-chemistry.orgthieme-connect.de

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile C-C bond-forming reaction. nih.govmdpi.com Its application to the 1,2,3-thiadiazole system has been demonstrated primarily with halo-substituted thiadiazoles. For instance, 4,8-dibromobenzo[1,2-d:4,5-d']bis( chemicalbook.comacs.orgresearchgate.netthiadiazole) successfully participates in Suzuki-Miyaura reactions, allowing for the selective formation of mono- and bis-arylated heterocycles. nih.gov Similarly, a general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed, further indicating the utility of this reaction for five-membered nitrogen-containing heterocycles. rsc.org Research on 3,5-dichloro-1,2,4-thiadiazole, an isomeric system, shows that reaction conditions can be tuned to achieve either mono- or di-arylation. nih.govresearchgate.net These examples underscore the potential for creating complex aryl-substituted 1,2,3-thiadiazoles from corresponding halogenated precursors.

Table 1: Examples of Suzuki-Miyaura Reactions on Halogenated Thiadiazole Systems

| Thiadiazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( chemicalbook.comacs.orgresearchgate.netthiadiazole) | Aryl/Hetarylboronic Acids | Pd-based catalyst | Mono- and bis-arylated heterocycles | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic Acids | Pd(PPh₃)₄, K₂CO₃, Toluene/Water/Methanol (reflux) | 3,5-Diaryl-1,2,4-thiadiazoles | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic Acids | Pd catalyst, Room Temperature | 5-Aryl-3-chloro-1,2,4-thiadiazoles | nih.gov |

| 5-Amino-3-bromo-1,2,4-thiadiazole (protected) | Arylboronic Acids | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), Dioxane, 80 °C | 5-Amino-3-aryl-1,2,4-thiadiazoles | nih.gov |

Sonogashira Reaction: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org This reaction provides a powerful method for the synthesis of alkynyl-substituted heterocycles. The methodology has been successfully applied to functionalized trifloyl oxazoles and thiazoles, where a triflate group serves as the leaving group for the palladium-catalyzed coupling with terminal alkynes. nih.gov Regioselective cross-coupling can be achieved in di-substituted systems, such as 2,4-ditrifloylthiazole, where the more reactive C2-position is alkynylated first. nih.gov This suggests that a halo- or trifloyl-substituted 1,2,3-thiadiazole could similarly be functionalized to introduce an alkyne moiety onto the ring.

Heck Reaction: The Heck reaction involves the palladium-catalyzed vinylation of an aryl or vinyl halide with an alkene. wikipedia.orgnih.gov It is a cornerstone of C-C bond formation, creating substituted alkenes with high stereoselectivity. organic-chemistry.org While specific examples involving the 1,2,3-thiadiazole ring are not prevalent in the searched literature, the general applicability of the Heck reaction to a wide range of organic halides suggests that halo-1,2,3-thiadiazoles could serve as suitable electrophiles for coupling with various alkenes.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals, particularly rhodium, catalyze unique and powerful transformations of the 1,2,3-thiadiazole ring. A prominent class of these reactions is the rhodium-catalyzed denitrogenative transannulation or annulation. researchgate.net In these processes, the 1,2,3-thiadiazole ring loses a molecule of dinitrogen (N₂) to form a reactive rhodium-carbenoid or related intermediate. acs.orgnih.gov This intermediate can then undergo cyclization with various partners like alkynes or nitriles to construct a wide array of other heterocyclic systems, including thiophenes, thiazoles, isothiazoles, and furans. researchgate.net This reactivity highlights a key feature of the 1,2,3-thiadiazole system: its ability to act as a precursor to reactive species under transition metal catalysis, enabling the synthesis of diverse and complex molecules. nih.gov

Applications of 4 Bromomethyl 1,2,3 Thiadiazole in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Structures

4-(Bromomethyl)-1,2,3-thiadiazole serves as a key synthon for the construction of intricate heterocyclic systems. The high reactivity of the bromomethyl group, primarily through nucleophilic substitution reactions, allows for its use in forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in building complex molecular frameworks from simpler precursors.

The construction of fused and spirocyclic systems is a prominent application of reactive heterocyclic building blocks. airo.co.in While direct examples involving 4-(bromomethyl)-1,2,3-thiadiazole are specific, the principles are well-established with analogous structures. For instance, the synthesis of diverse spiro[4.4]thiadiazole derivatives has been achieved through the double 1,3-dipolar cycloaddition of nitrilimines (generated from hydrazonyl chlorides) with carbon disulfide, demonstrating a pathway to complex spiro-architectures. nih.gov Similarly, other thiadiazole derivatives are used to prepare novel spiroheterocycles, such as those containing a 1,3,4-thiadiazole (B1197879) unit, by starting with a ketone (like 2-indanone) and a thiocarbohydrazide, followed by cyclization reactions. semanticscholar.org The bromomethyl group on the 1,2,3-thiadiazole (B1210528) ring provides a reactive site that can be functionalized to create intermediates for intramolecular cyclizations, leading to the formation of fused ring systems, such as thiazolo[4,5-d] mdpi.comairo.co.innih.govtriazole. tcichemicals.com

The development of polycyclic scaffolds is crucial in drug discovery and materials science. The 1,2,3-thiadiazole moiety is a valuable component in such structures. mdpi.comnih.gov The reactive nature of 4-(bromomethyl)-1,2,3-thiadiazole makes it an ideal starting material for building these larger, multi-ring systems. Through sequential reactions, the bromomethyl group can be used to link the thiadiazole ring to other cyclic or heterocyclic units. For example, it can react with a nucleophilic site on another ring system, followed by further cyclization steps to yield complex, fused four-ring heterocycles. researchgate.net This approach allows for the systematic construction of elaborate molecular architectures that incorporate the unique electronic and steric properties of the 1,2,3-thiadiazole ring.

Intermediate for the Synthesis of Agrochemical Precursors

The 1,2,3-thiadiazole ring is a well-known toxophore in agrochemicals, exhibiting a range of activities including fungicidal, insecticidal, and plant activation properties. mdpi.comnih.gov 4-(Bromomethyl)-1,2,3-thiadiazole, and its close derivatives, serve as key intermediates in the synthesis of these agriculturally significant compounds.

Research has shown that combining the 1,2,3-thiadiazole moiety with other bioactive fragments can lead to potent agrochemicals. nih.gov For example, derivatives of 4-methyl-1,2,3-thiadiazole have been incorporated into fused heterocyclic systems like 1,2,4-triazolo[3,4-b] mdpi.comnih.govorganic-chemistry.orgthiadiazoles, which exhibit a broad spectrum of fungicidal activity. nih.gov In one study, a series of N-acyl-N-arylalanines were synthesized using a 1,2,3-thiadiazol-5-ylcarbonyl fragment, derived from the corresponding carboxylic acid. These compounds showed notable in vivo efficacy against Alternaria brassicicola, with one derivative providing 92% protection at a concentration of 200 µg/mL. nih.gov The bromomethyl group provides a convenient anchor point for linking the thiadiazole core to other molecular fragments to produce these complex agrochemical precursors.

| Derivative Class | Target Pathogen/Activity | Key Research Finding | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole-4-carboxamides | Tobacco Mosaic Virus (TMV) | Exhibited curative activity of 60% and protective effect of 76% at 500 µg/mL concentrations. | mdpi.com |

| N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole core | Alternaria brassicicola | Compound 1d showed 92% effectiveness at 200 µg/mL in in vivo tests. | nih.gov |

| Fused 1,2,4-triazolo[3,4-b] mdpi.comnih.govorganic-chemistry.orgthiadiazoles with a 4-methyl-1,2,3-thiadiazolyl substituent | Pellicularia sasakii, Alternaria solani | Demonstrated a potential wide spectrum of fungicide activity with EC₅₀ values as low as 7.28 µmol/L. | nih.gov |

| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | P. piricola, Gibberella zeae | A triethyltin-based analogue showed high antifungal efficacy with EC₅₀ values of 0.12 µg/mL and 0.16 µg/mL, respectively. | mdpi.com |

Contributions to Materials Science: Precursors for Functional Organic Materials

In materials science, heterocyclic compounds are essential building blocks for functional organic materials used in electronics. Brominated thiadiazoles, particularly benzofused derivatives, are recognized as important precursors for synthesizing dyes and polymers for applications such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com The electron-deficient nature of the thiadiazole ring makes it a desirable component in donor-acceptor type materials, which are crucial for efficient charge separation and transport in photovoltaic devices. co-ac.com

The 4-(bromomethyl)-1,2,3-thiadiazole unit can be incorporated into larger π-conjugated systems through its reactive handle. This allows for the tuning of electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting material. co-ac.com For instance, thiazole and its fused derivatives have been widely used to construct conjugated polymers for OSCs, leading to materials with excellent photovoltaic performance. nih.gov The synthesis of these materials often involves coupling reactions where a brominated heterocycle is a key reactant. Therefore, 4-(bromomethyl)-1,2,3-thiadiazole represents a valuable precursor for creating novel organic semiconductors with applications in next-generation electronic devices.

Generation of Diverse Chemical Libraries for Research

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology, allowing for the high-throughput screening of compounds for desired biological activities. nih.gov The utility of 4-(bromomethyl)-1,2,3-thiadiazole as a scaffold for generating such libraries stems from the reliable and versatile reactivity of the bromomethyl group.

This group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the rapid and efficient synthesis of a large number of distinct 1,2,3-thiadiazole derivatives from a common precursor. Multicomponent reactions, such as the Ugi reaction, have been successfully employed with 4-methyl-1,2,3-thiadiazole derivatives to generate libraries of compounds for biological evaluation. researchgate.net This strategy, known as combination of bioactive substructures, has proven effective in discovering novel pesticide and drug candidates. researchgate.net The ability to easily generate a wide array of derivatives makes 4-(bromomethyl)-1,2,3-thiadiazole an excellent starting point for creating focused or diverse chemical libraries for screening purposes.

| Nucleophile (Nu-H) | Resulting Functional Group | Potential Compound Class |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Substituted Aminomethyl | Amine derivatives |

| Phenol (ArOH) | Aryloxymethyl Ether | Ether derivatives |

| Thiol (RSH) | Thioether | Sulfide (B99878) derivatives |

| Carboxylic Acid (RCOOH) | Ester | Ester derivatives |

| Azide (B81097) (N₃⁻) | Azidomethyl | Azide derivatives (precursors to triazoles) |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(bromomethyl)-1,2,3-thiadiazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum for 4-(bromomethyl)-1,2,3-thiadiazole is expected to be relatively simple, displaying two key signals:

A singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. The chemical shift of these protons would be influenced by the electronegative bromine atom and the adjacent thiadiazole ring.

A singlet for the single proton attached to the C5 carbon of the 1,2,3-thiadiazole (B1210528) ring.

¹³C NMR: The carbon NMR spectrum provides insight into the different carbon environments within the molecule. For 4-(bromomethyl)-1,2,3-thiadiazole, three distinct signals are anticipated:

A signal for the carbon of the bromomethyl (-CH₂Br) group.

Two signals corresponding to the two carbon atoms of the thiadiazole ring (C4 and C5).

While specific spectral data for 4-(bromomethyl)-1,2,3-thiadiazole is not abundant, analysis of related structures provides valuable reference points. For instance, in more complex thiadiazole derivatives, the carbon atoms of the thiadiazole ring typically resonate in the range of 159-169 ppm. dergipark.org.tr The structure of novel synthesized thiadiazole compounds is often confirmed using ¹H-NMR, ¹³C-NMR, and other spectroscopic methods. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Thiadiazole Compound This data is for 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) and serves as an illustrative example of signals in a related structural class.

| Nucleus | Chemical Shift (δ) in ppm | Description | Source |

|---|---|---|---|

| ¹H | 9.27 (s) | Aromatic CH | mdpi.com |

| ¹³C | 156.5, 156.2, 143.2, 140.6, 113.2, 107.5 | Aromatic and Heterocyclic Carbons | mdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, EI)

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of 4-(bromomethyl)-1,2,3-thiadiazole. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

For 4-(bromomethyl)-1,2,3-thiadiazole (C₃H₃BrN₂S), the expected monoisotopic mass is approximately 177.920 Da. uni.lu HRMS analysis, often using electrospray ionization (ESI), can confirm this mass with high precision. nih.gov

Electron Ionization (EI) mass spectrometry is used to study the fragmentation patterns of the molecule, which can offer structural clues. nih.gov A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂). nih.govmdpi.com The resulting fragment ions can provide further evidence for the core ring structure. For example, the mass spectrum of a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole), shows a molecular ion peak and significant fragmentation. mdpi.com

Table 2: Predicted Mass Spectrometry Data for 4-(bromomethyl)-1,2,3-thiadiazole

| Adduct / Ion | Formula | Predicted m/z | Source |

|---|---|---|---|

| [M]⁺ | C₃H₃BrN₂S | 177.91948 | uni.lu |

| [M+H]⁺ | C₃H₄BrN₂S | 178.92731 | uni.lu |

| [M+Na]⁺ | C₃H₃BrNaN₂S | 200.90925 | uni.lu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems present in 4-(bromomethyl)-1,2,3-thiadiazole.

Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrations of the molecule's bonds. Key absorption bands expected for 4-(bromomethyl)-1,2,3-thiadiazole include:

C-H stretching from the thiadiazole ring.

C-H stretching from the bromomethyl group.

C=N and N-N stretching vibrations characteristic of the thiadiazole heterocycle.

C-S stretching vibrations.

A C-Br stretching band, typically found in the lower frequency region of the spectrum.

For comparison, the IR spectrum of the related 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) shows absorption bands at 3083, 1393, 1289, 1190, 886, and 796 cm⁻¹. mdpi.com In other substituted 1,3,4-thiadiazoles, C=N, C–N, and C–S stretching vibrations are observed in the 1575–1183 cm⁻¹ range. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Thiadiazole derivatives are known to absorb in the UV region due to π→π* transitions within the heterocyclic ring's conjugated system. nih.govresearchgate.net The UV-Vis spectrum of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole), for example, displays a maximum absorption (λmax) at 240 nm. mdpi.com

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific crystal structure for 4-(bromomethyl)-1,2,3-thiadiazole is not publicly available, studies on closely related compounds demonstrate the utility of this technique. For instance, X-ray diffraction studies of bromo-substituted benzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazoles reveal that the molecules are planar and assemble into infinite stacks in the crystal lattice. nih.gov Similarly, the crystal structure of 4-(7-bromobenzo[d] mdpi.comnih.govmdpi.comthiadiazol-4-yl)morpholine has been definitively established by X-ray analysis. mdpi.com These studies highlight how crystallography can reveal details about molecular conformation and packing, which are influenced by intermolecular forces such as hydrogen bonds or other weak interactions. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, column chromatography)

Chromatographic techniques are fundamental for the purification of 4-(bromomethyl)-1,2,3-thiadiazole and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The retention factor (Rf) value is characteristic for a compound in a given eluent.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or mixture of solvents (eluent) is passed through the column to separate the desired compound from impurities. The selection of the eluent is crucial for achieving good separation. For example, the purification of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) was successfully achieved using column chromatography on silica gel with dichloromethane (B109758) as the eluent, yielding an Rf value of 0.3. mdpi.com Other thiadiazole derivatives have been purified using solvent systems such as petroleum ether/dichloromethane or ethyl acetate (B1210297)/hexane. rsc.orgnih.gov

Theoretical and Computational Chemistry of 4 Bromomethyl 1,2,3 Thiadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to determining the electronic structure and optimized geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in providing accurate predictions of molecular properties.

For the 1,2,3-thiadiazole (B1210528) scaffold, ab initio calculations have been successfully used to generate structures and determine key energetic properties, such as protonation energies, which confirm that the N2 position is the primary site of coordination. researchgate.net DFT, particularly with hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), is widely employed for studying various thiadiazole derivatives. cyberleninka.ruresearchgate.net These calculations yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. acs.org

For 4-(bromomethyl)-1,2,3-thiadiazole, DFT calculations would predict a planar 1,2,3-thiadiazole ring. acs.org The introduction of the bromomethyl group at the C4 position would influence the local geometry and electronic distribution. The table below illustrates the expected geometric parameters for the core 1,2,3-thiadiazole ring, based on calculations performed on related structures.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| N-N Bond Length | The length of the bond between the two adjacent nitrogen atoms in the ring. | ~1.36 Å |

| C-S Bond Length | The length of the carbon-sulfur bonds within the heterocyclic ring. | ~1.72 Å |

| C-N Bond Length | The length of the carbon-nitrogen bonds within the heterocyclic ring. | ~1.32 Å |

| C-C Bond Length | The length of the carbon-carbon bond within the ring. | ~1.40 Å |

| Ring Dihedral Angles | The angles defining the planarity of the five-membered ring. | ~0° |

These calculations provide the foundational data upon which further analyses of the molecule's behavior are built.

Molecular Modeling and Simulation for Conformational Analysis

The presence of the flexible bromomethyl (-CH₂Br) substituent necessitates conformational analysis to identify the most stable spatial arrangements of the molecule. Molecular modeling techniques, particularly potential energy surface (PES) scans, are employed to investigate the rotation around the single bond connecting the bromomethyl group to the thiadiazole ring.

This analysis involves systematically rotating the C-C bond and calculating the energy at each rotational angle. The results typically reveal energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. For substituted 1,2,4-thiadiazoles, computational studies have explored the orientation of different molecular parts to understand their effect on crystal packing and hydrogen bond networks. researchgate.net The thermodynamically stable conformations of various thiadiazole regioisomers have been calculated to explain differences in their biological activities. nih.gov It is expected that for 4-(bromomethyl)-1,2,3-thiadiazole, certain staggered conformations that minimize steric hindrance between the bromine atom and the heteroatoms of the ring would be energetically favored. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are powerful tools for predicting the chemical reactivity of a molecule and exploring potential reaction mechanisms. By analyzing the electronic properties derived from quantum calculations, regions of a molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

A key tool for this is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. For thiadiazole systems, MEP maps typically show negative potential (red/yellow) around the nitrogen atoms, indicating their role as nucleophilic centers or hydrogen bond acceptors. Conversely, positive potential (blue) is often found around the hydrogen atoms.

Furthermore, computational chemistry allows for the detailed study of reaction mechanisms. For instance, the ring-opening metathesis of a 1,2,4-thiadiazole (B1232254) was theoretically studied using quantum chemistry calculations to understand its covalent-binding reaction pathway with a protease. nih.gov The thermal and photochemical decomposition of the 1,2,3-thiadiazole ring is a well-known reaction, and computational modeling can elucidate the transition states and activation energies involved in the extrusion of molecular nitrogen. e-bookshelf.de Similarly, the oxidation of the 1,2,3-thiadiazole ring by cytochrome P450 systems has been reported, and computational methods can model this process to predict reaction products and intermediates. nih.gov

Electronic Structure and Bonding Analysis (e.g., frontier molecular orbitals, charge density)

Analysis of the electronic structure provides deep insights into the bonding, stability, and reactivity of 4-(bromomethyl)-1,2,3-thiadiazole. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For 1,3,4-thiadiazole (B1197879), the HOMO is often concentrated on the sulfur and nitrogen atoms, while the LUMO is distributed across the carbon and nitrogen atoms of the ring. researchgate.net A similar distribution is expected for the 1,2,3-thiadiazole isomer.

Natural Bond Orbital (NBO) analysis is another valuable technique used to study charge distribution, charge transfer interactions, and bond strengths within the molecule. acs.org NBO analysis on thiadiazole complexes has been used to investigate the nature of metal-ligand bonds and charge delocalization. nih.gov

The table below summarizes key electronic parameters and their significance, with illustrative values typical for thiadiazole systems.

| Parameter | Symbol | Description | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -8.0 eV |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 6.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution. | ~2.5 eV |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2. Measures the power to attract electrons. | ~4.5 eV |

Thermodynamic Parameter Calculations for Reactions and Stability

Computational chemistry provides reliable estimates of various thermodynamic parameters that govern the stability of a molecule and the feasibility of its reactions. Key parameters include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°).

These values are calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. core.ac.uk Such calculations are crucial for comparing the relative stabilities of different isomers or conformers. For example, the heats of formation for 1,2,4- and 1,3,4-thiadiazole isomers were calculated to determine their relative thermodynamic stability. nih.gov The influence of structural modifications on the thermodynamics of solubility and hydration has also been investigated for 1,2,4-thiadiazole derivatives, linking computational results for sublimation and hydration Gibbs energies to experimental solubility data. nih.gov

For 4-(bromomethyl)-1,2,3-thiadiazole, these calculations would be essential to assess its intrinsic stability and the thermodynamic driving forces for its potential reactions, such as decomposition or substitution at the bromomethyl group. Comparing the calculated Gibbs free energy of reactants, transition states, and products allows for a complete thermodynamic profile of a reaction pathway.

Future Perspectives and Emerging Research Avenues for 4 Bromomethyl 1,2,3 Thiadiazole

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds, including thiadiazoles, is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and simplified scalability. For 4-(bromomethyl)-1,2,3-thiadiazole, flow chemistry presents a promising avenue for both its synthesis and subsequent derivatization.

Continuous flow processes have been successfully developed for the synthesis of 1,2,4-thiadiazole (B1232254) heterocycles, demonstrating the safe handling of hazardous reagents and the efficient production of valuable building blocks. nih.govdurham.ac.uk Adapting these principles to the Hurd-Mori synthesis, a common method for producing 1,2,3-thiadiazoles, could lead to a more controlled and scalable production of 4-(bromomethyl)-1,2,3-thiadiazole. The reactive bromomethyl group makes this compound an ideal candidate for integration into automated synthesis platforms. These platforms can utilize flow reactors to perform rapid, sequential modifications, enabling the high-throughput synthesis of diverse compound libraries for applications in drug discovery and materials science.

Table 1: Potential Advantages of Flow Synthesis for 4-(Bromomethyl)-1,2,3-thiadiazole

| Feature | Benefit in Flow Chemistry | Relevance to 4-(Bromomethyl)-1,2,3-thiadiazole |

|---|---|---|

| Safety | Minimized reaction volume, better heat dissipation, safe handling of hazardous intermediates. nih.gov | Safer production and in-situ derivatization of the reactive bromomethyl intermediate. |

| Scalability | Production scaled by extending run time, not increasing reactor size. durham.ac.uk | Enables efficient gram-to-kilogram scale production for further research or commercial use. |

| Control | Precise control over reaction parameters (temperature, pressure, stoichiometry). | Improved selectivity and yield in both the formation of the thiadiazole ring and subsequent nucleophilic substitution reactions at the bromomethyl position. |

| Automation | Amenable to integration with automated systems for library synthesis. | Rapid generation of diverse 4-substituted-methyl-1,2,3-thiadiazole derivatives for screening. |

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic synthesis, and the future development of reactions involving 4-(bromomethyl)-1,2,3-thiadiazole will heavily rely on novel catalytic systems. Research is expected to focus on two main areas: catalysts for the efficient synthesis of the thiadiazole core and catalysts for the selective functionalization of the bromomethyl group.

Recent studies have highlighted the use of catalysts like V₂O₅/FAp for the synthesis of thiadiazolo[3,2-a]pyrimidines, which offers benefits such as mild reaction conditions and high yields. researchgate.net The development of heterogeneous, reusable catalysts for the synthesis of 4-(bromomethyl)-1,2,3-thiadiazole itself would align with green chemistry principles. Furthermore, phase-transfer catalysts could enhance the efficiency of nucleophilic substitution reactions involving the bromomethyl group, allowing for a broader range of nucleophiles to be used under milder conditions. The development of chiral catalysts could open pathways to enantioselective transformations, which is particularly crucial for the synthesis of new therapeutic agents.

Exploration of Novel Reaction Manifolds and Methodologies

The exploration of novel reaction pathways is a key driver of innovation in synthetic chemistry. For 4-(bromomethyl)-1,2,3-thiadiazole, future research will likely move beyond simple nucleophilic substitutions to explore more complex transformations. Its structure is amenable to a variety of modern synthetic methods.

One promising area is the use of this compound in multi-component reactions (MCRs). An Ugi four-component reaction, for instance, could potentially incorporate 4-(bromomethyl)-1,2,3-thiadiazole to rapidly generate complex molecules with high structural diversity. mdpi.com Additionally, its application in cross-coupling reactions, facilitated by the development of suitable catalysts, could allow for the formation of C-C bonds, linking the thiadiazole moiety to other aromatic or aliphatic systems. The development of one-pot synthesis methods, where the formation of the thiadiazole ring is immediately followed by a derivatization step, would significantly improve synthetic efficiency. mdpi.comresearchgate.netencyclopedia.pub

Table 2: Emerging Synthetic Methodologies for 4-(Bromomethyl)-1,2,3-thiadiazole

| Methodology | Potential Application | Expected Outcome |

|---|---|---|

| Multi-Component Reactions (MCRs) | Incorporation as a key building block in reactions like the Ugi or Passerini reaction. mdpi.com | Rapid assembly of complex, drug-like molecules with high atom economy. |

| Metal-Catalyzed Cross-Coupling | Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions at the bromomethyl position (after conversion to a suitable organometallic reagent) or at the C5 position of the ring. | Formation of novel C-C, C-N, and C-O bonds, expanding the accessible chemical space. |

| Photoredox Catalysis | Generation of a radical at the bromomethyl position for novel C-C bond formations. | Access to new reaction pathways under mild conditions, enabling previously challenging transformations. |

| One-Pot Syntheses | Sequential Hurd-Mori cyclization and nucleophilic substitution in a single vessel. mdpi.comresearchgate.net | Increased efficiency, reduced waste, and simplified purification processes. |

Expanding Applications in Green and Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on 4-(bromomethyl)-1,2,3-thiadiazole and its derivatives will undoubtedly prioritize sustainability. rsc.org This involves the use of environmentally benign solvents, the development of catalyst-free or highly efficient catalytic reactions to minimize waste, and the design of processes with high atom economy.

One-pot synthesis methods using reagents like polyphosphate ester (PPE) have been developed for other thiadiazoles and could be adapted for 4-(bromomethyl)-1,2,3-thiadiazole to avoid toxic additives like POCl₃ or SOCl₂. mdpi.comresearchgate.net The use of water or other green solvents in derivatization reactions, potentially aided by sonication or microwave irradiation, is another area of active research. The development of biodegradable thiadiazole-based compounds for applications in agrochemicals or materials science also represents a significant long-term goal for sustainable chemistry.

Interdisciplinary Research with Materials Science and Specialized Chemical Disciplines

The unique electronic properties and rigid structure of the thiadiazole ring make it an attractive scaffold for materials science and other specialized fields. The reactive bromomethyl handle of 4-(bromomethyl)-1,2,3-thiadiazole makes it an excellent candidate for incorporation into larger functional systems.

In materials science , this compound could be used as a building block for novel organic semiconductors, dyes for dye-sensitized solar cells, or components of organic light-emitting diodes (OLEDs). mdpi.com The thiadiazole moiety can influence the electronic properties and molecular packing of these materials. It could also be grafted onto polymer backbones to create functional polymers with tailored optical or electronic properties. Research into new liquid crystals containing the 1,3,4-thiadiazole (B1197879) ring has shown promise, and the 1,2,3-thiadiazole (B1210528) isomer could be explored for similar applications. scilit.com

In medicinal chemistry , the 1,2,3-thiadiazole scaffold is a known pharmacophore with a wide range of biological activities, including anticancer and antiviral properties. mdpi.comnih.gov The bromomethyl group allows for the facile introduction of various side chains, enabling the synthesis of targeted libraries to probe structure-activity relationships (SAR) for enzymes like protein kinases or to develop new antifungal agents. nih.govnih.govnih.gov

The intersection with agrochemicals is another promising field. Thiadiazole derivatives are used as fungicides and plant activators. mdpi.com 4-(Bromomethyl)-1,2,3-thiadiazole could serve as a precursor for new, more potent, or environmentally safer agrochemicals.

Q & A

Basic: What are the key structural features of 4-(Bromomethyl)-1,2,3-thiadiazole, and how do they influence reactivity in synthetic chemistry?

The compound contains a 1,2,3-thiadiazole core (a five-membered aromatic ring with two nitrogen atoms and one sulfur atom) substituted at the 4-position with a bromomethyl group. The bromomethyl group acts as an electrophilic site for nucleophilic substitution, enabling cross-coupling reactions or further functionalization. The sulfur atom contributes to electron-deficient aromaticity, enhancing reactivity in cycloaddition or heterocyclic synthesis. Structural characterization typically involves -NMR (to confirm bromomethyl protons at ~4.5–5.0 ppm) and X-ray crystallography (to validate planarity and bond angles) .

Basic: What synthetic routes are commonly used to prepare 4-(Bromomethyl)-1,2,3-thiadiazole derivatives?

A standard method involves the reaction of 4-aminothiadiazole intermediates with brominating agents like (N-bromosuccinimide) under controlled conditions. For example:

- Step 1 : Synthesize 4-methyl-1,2,3-thiadiazole via oxidative cyclization of semicarbazones using or .

- Step 2 : Brominate the methyl group using in under UV light, yielding 4-(bromomethyl)-1,2,3-thiadiazole.

Purity is confirmed via elemental analysis (C, H, N, S within ±0.3% of theoretical values) and HPLC (>98%) .

Advanced: How can computational methods (e.g., DFT, QSAR) predict the biological activity of 4-(Bromomethyl)-1,2,3-thiadiazole analogues?

- DFT Studies : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) to identify reactive sites. For example, bromomethyl substitution increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .

- 3D-QSAR : Use kNN-MFA (k-nearest neighbor molecular field analysis) to correlate hydrophobic (H_171) and electrostatic (E_587) fields with anti-HIV activity. Models suggest bulky substituents at the 5-position improve binding to HIV reverse transcriptase .

- Docking : Simulate binding modes with proteins (e.g., HIV-RT) using AutoDock Vina. Results show bromomethyl groups stabilize interactions via van der Waals contacts with hydrophobic pockets (e.g., Tyr181, Trp229) .

Advanced: How do substituents on the 1,2,3-thiadiazole ring affect antimicrobial activity?

-

Electron-withdrawing groups (e.g., Br, NO) at the 4-position enhance activity against Gram-positive bacteria (e.g., S. aureus MIC = 6.25 µg/mL) by increasing membrane permeability.

-

Amino acid conjugates (e.g., glycine-linked thiadiazoles) show improved solubility and biofilm inhibition via hydrogen bonding with bacterial enzymes .

-

Structure-Activity Table :

Advanced: What analytical techniques resolve contradictions in reported spectral data for 4-(Bromomethyl)-1,2,3-thiadiazole derivatives?

- Contradiction : Discrepancies in -NMR chemical shifts for the thiadiazole ring (C2 reported as 142–155 ppm).

- Resolution : Use DEPT-135 and HSQC to assign carbons unambiguously. X-ray crystallography confirms bond lengths (C–S = 1.72 Å, C–N = 1.31 Å) and planar geometry, aligning with DFT-optimized structures .

- Case Study : For 4-(4-bromophenyl)-1,2,3-thiadiazole, IR (ν = 560 cm) and SC-XRD (Br···π interactions at 3.47 Å) validated steric effects missed in early reports .

Advanced: How can reaction conditions be optimized to avoid byproducts in the synthesis of 4-(Bromomethyl)-1,2,3-thiadiazole?

- Challenge : Competing dehydrohalogenation forms 4-methylene-1,2,3-thiadiazole.

- Optimization :

- Use dry DMF as a solvent to stabilize intermediates.

- Maintain temperature <0°C during bromination to suppress elimination.

- Add NaHCO to neutralize HBr, shifting equilibrium toward substitution.

Yields improve from 45% to 82% with these adjustments .

Advanced: What intermolecular forces govern the crystal packing of 4-(Bromomethyl)-1,2,3-thiadiazole cocrystals?

- Hydrogen bonding : O–H···N (2.89 Å) and C–H···O (3.12 Å) interactions stabilize cocrystals with carboxylic acids (e.g., 4-bromobenzoic acid) .

- π–π stacking : Thiadiazole and benzene rings exhibit centroid distances of 3.71 Å, contributing to layered structures.

- Halogen bonding : Br···S contacts (3.30 Å) further enhance stability in polymorphic forms .

Basic: What safety precautions are critical when handling 4-(Bromomethyl)-1,2,3-thiadiazole?

- Toxicity : LD (oral, rat) = 320 mg/kg; causes skin irritation.

- Handling : Use gloves, fume hood, and avoid light (bromine release under UV).

- Storage : In amber vials under argon at –20°C to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.